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Compound of Interest

Compound Name: 2,3-Dibromo-5-nitropyridine

Cat. No.: B100588

CAS Number: 15862-36-9

This technical guide provides a comprehensive overview of 2,3-Dibromo-5-nitropyridine, a
key intermediate in synthetic organic chemistry. The information is tailored for researchers,
scientists, and professionals involved in drug development and other areas of chemical
research.

Chemical and Physical Properties

2,3-Dibromo-5-nitropyridine is a halogenated and nitrated pyridine derivative. Its structure,
featuring two bromine atoms and a nitro group on the pyridine ring, makes it a versatile building
block for the synthesis of more complex molecules. The presence of these functional groups
allows for a variety of chemical transformations, making it a valuable precursor in medicinal
chemistry and materials science.

Table 1: Physical and Chemical Properties of 2,3-Dibromo-5-nitropyridine
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Property Value

CAS Number 15862-36-9

Molecular Formula CsH2Br2N20:2

Molecular Weight 281.89 g/mol

Appearance Light yellow to brown crystalline powder
Melting Point 78-82 °C

Boiling Point 311.4 °C (Predicted)

Purity Typically >97%

Synthesis and Reactivity

While a specific, detailed laboratory-scale synthesis protocol for 2,3-Dibromo-5-nitropyridine
is not readily available in public literature, its synthesis can be conceptually approached
through the nitration of a dibromopyridine precursor. The reactivity of the pyridine ring is
influenced by the existing substituents.

A plausible synthetic route involves the direct nitration of 2,3-dibromopyridine. The reaction
conditions would need to be carefully controlled to achieve the desired regioselectivity for the
nitro group at the 5-position.

The reactivity of 2,3-Dibromo-5-nitropyridine is characterized by the presence of two bromine
atoms, which can be selectively displaced or participate in cross-coupling reactions, and a nitro
group that can be reduced to an amino group. This trifunctional nature allows for diverse
synthetic elaborations.

Spectroscopic Data

Definitive, publicly available spectroscopic data for 2,3-Dibromo-5-nitropyridine is limited.
However, based on its structure, the expected spectral characteristics are outlined below.
Researchers should obtain and interpret their own analytical data for positive identification.

Table 2: Predicted Spectroscopic Data for 2,3-Dibromo-5-nitropyridine
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Spectroscopy

Expected Characteristics

1H NMR

Two aromatic protons would be expected in the
downfield region, likely exhibiting doublet or
doublet of doublets splitting patterns due to
coupling with each other and the nitrogen atom.
The chemical shifts would be influenced by the
electron-withdrawing effects of the bromine and

nitro groups.

13C NMR

Five distinct signals for the pyridine ring carbons
would be anticipated. The carbons bearing the
bromine and nitro groups would show

characteristic chemical shifts.

IR Spectroscopy

Characteristic peaks for C-Br stretching, C=N
stretching of the pyridine ring, and strong
asymmetric and symmetric stretching bands for
the nitro group (typically around 1530-1560
cm~1 and 1345-1365 cm™1, respectively).

Mass Spectrometry

The mass spectrum would show a molecular ion
peak corresponding to the molecular weight
(281.89 g/mol ), with a characteristic isotopic
pattern due to the presence of two bromine

atoms.

Applications in Research and Development

Halogenated nitropyridines are valuable intermediates in the synthesis of a wide range of

biologically active compounds, particularly in the development of kinase inhibitors.[1][2] The

pyridine scaffold is a common feature in many kinase inhibitors, as it can form key hydrogen

bonding interactions within the ATP-binding site of these enzymes.

While specific examples detailing the use of 2,3-Dibromo-5-nitropyridine in the synthesis of

named drug candidates are not prevalent in the public domain, its structural motifs are highly

relevant to this area of research. The bromo- and nitro- functionalities provide handles for
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introducing various substituents to modulate the potency, selectivity, and pharmacokinetic
properties of potential drug molecules.

One of the key reactions for functionalizing this molecule is the Suzuki-Miyaura cross-coupling
reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by
coupling the bromopyridine with a boronic acid or ester. This is a powerful tool for building

complex molecular architectures.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a generalized experimental workflow for a Suzuki-Miyaura coupling reaction involving
a bromopyridine like 2,3-Dibromo-5-nitropyridine. The specific conditions would need to be
optimized for the particular substrates being used.

Work-up & Purification

Reaction
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Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathways in Drug Development

As previously mentioned, pyridinyl-based compounds are often designed as inhibitors of
protein kinases. These enzymes are crucial components of intracellular signaling pathways that
regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these
pathways is a hallmark of many diseases, including cancer.

A common strategy in cancer drug development is to target key kinases in pathways such as
the MAPK/ERK pathway or the PI3SK/Akt/mTOR pathway. An inhibitor designed from a 2,3-
Dibromo-5-nitropyridine scaffold could potentially bind to the ATP-binding site of a kinase like
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MEK or Akt, thereby blocking the downstream signaling cascade and inhibiting cancer cell

proliferation.
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Caption: Inhibition of a generic kinase signaling pathway.
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Safety and Handling

2,3-Dibromo-5-nitropyridine should be handled by trained professionals in a well-ventilated
laboratory environment. Appropriate personal protective equipment (PPE), including safety
glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the
Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2,3-Dibromo-5-nitropyridine is a valuable and versatile intermediate for organic synthesis. Its
trifunctional nature provides multiple avenues for the construction of complex molecules,
making it particularly relevant for the development of novel therapeutics, such as kinase
inhibitors. While detailed public data on its synthesis and spectroscopic properties are sparse,
its structural features suggest significant potential for applications in drug discovery and
materials science. Further research into this compound is warranted to fully explore its
synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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